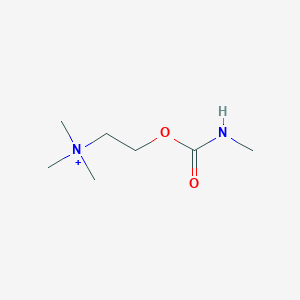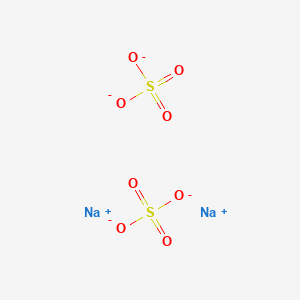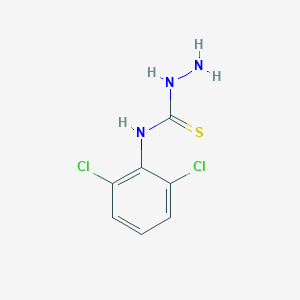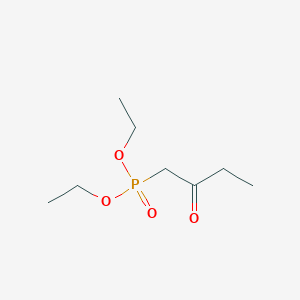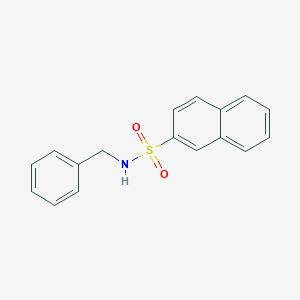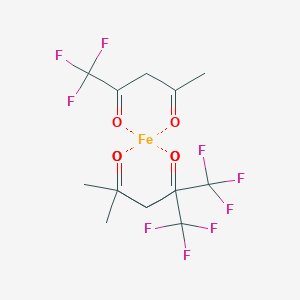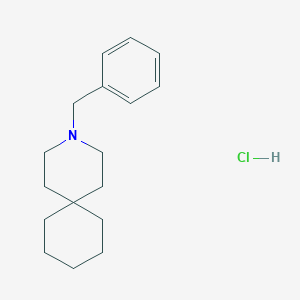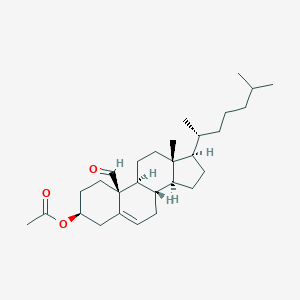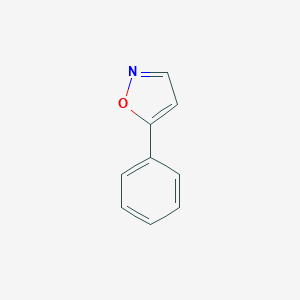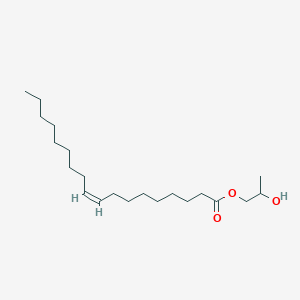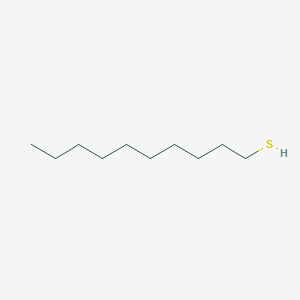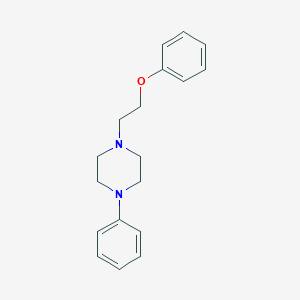
1-(2-Phenoxyethyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)-4-phenylpiperazine, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP belongs to the class of piperazine derivatives and has been found to exhibit various pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
1-(2-Phenoxyethyl)-4-phenylpiperazine acts as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist, which leads to a decrease in dopamine and norepinephrine neurotransmission. 1-(2-Phenoxyethyl)-4-phenylpiperazine also modulates the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, which leads to anxiolytic and antidepressant effects.
生化学的および生理学的効果
1-(2-Phenoxyethyl)-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects, including a decrease in dopamine and norepinephrine neurotransmission, an increase in serotonin neurotransmission, and anxiolytic and antidepressant effects. 1-(2-Phenoxyethyl)-4-phenylpiperazine has also been found to exhibit antipsychotic effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist.
実験室実験の利点と制限
1-(2-Phenoxyethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and specificity for dopamine D2 receptors and alpha-1 adrenergic receptors. However, 1-(2-Phenoxyethyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
1-(2-Phenoxyethyl)-4-phenylpiperazine has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on determining the safety and efficacy of 1-(2-Phenoxyethyl)-4-phenylpiperazine in humans, developing new synthesis methods to improve yield and purity, and exploring the potential of 1-(2-Phenoxyethyl)-4-phenylpiperazine as a therapeutic agent in combination with other drugs. Additionally, further studies should be conducted to determine the potential of 1-(2-Phenoxyethyl)-4-phenylpiperazine in the treatment of other disorders, including addiction and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(2-Phenoxyethyl)-4-phenylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Phenoxyethyl)-4-phenylpiperazine exhibits antipsychotic, anxiolytic, and antidepressant effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist and modulating the levels of various neurotransmitters. 1-(2-Phenoxyethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and specificity, but also has some limitations, including its potential toxicity. Future research should focus on determining the safety and efficacy of 1-(2-Phenoxyethyl)-4-phenylpiperazine in humans and exploring its potential as a therapeutic agent in combination with other drugs.
合成法
1-(2-Phenoxyethyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of 1-(2-chloroethyl)-4-phenylpiperazine with phenol in the presence of a base or the reaction of 1-(2-phenoxyethyl)-4-chlorophenylpiperazine with sodium hydride. The yield of 1-(2-Phenoxyethyl)-4-phenylpiperazine can be improved by using different reaction conditions and purification methods.
科学的研究の応用
1-(2-Phenoxyethyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. 1-(2-Phenoxyethyl)-4-phenylpiperazine has been found to exhibit antipsychotic effects by acting as a dopamine D2 receptor antagonist and an alpha-1 adrenergic receptor antagonist. 1-(2-Phenoxyethyl)-4-phenylpiperazine also exhibits anxiolytic and antidepressant effects by modulating the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine.
特性
CAS番号 |
1037-20-3 |
|---|---|
製品名 |
1-(2-Phenoxyethyl)-4-phenylpiperazine |
分子式 |
C18H22N2O |
分子量 |
282.4 g/mol |
IUPAC名 |
1-(2-phenoxyethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C18H22N2O/c1-3-7-17(8-4-1)20-13-11-19(12-14-20)15-16-21-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChIキー |
UVMOXXAVDKCMPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
1037-20-3 |
同義語 |
1-(2-phenoxyethyl)-4-phenyl-piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




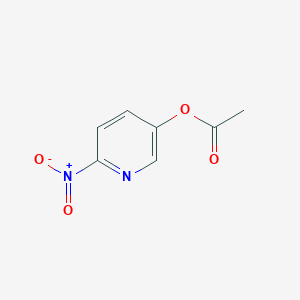
![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
